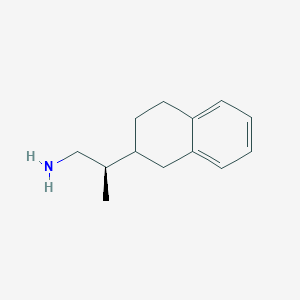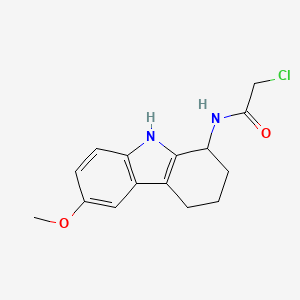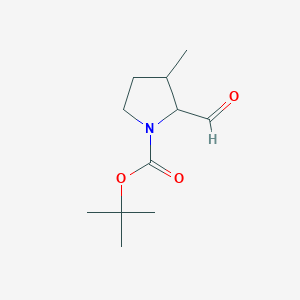
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine, also known as THN-α, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. THN-α is a chiral amine that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
作用机制
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα's mechanism of action is not fully understood, but it is believed to act as a monoamine reuptake inhibitor. Studies have shown that (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has a higher affinity for the serotonin transporter than the norepinephrine transporter, suggesting its potential use as a selective serotonin reuptake inhibitor. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has also been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex.
Biochemical and Physiological Effects
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has been shown to have antidepressant and anxiolytic effects in animal models. Studies have also shown that (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα can increase the levels of dopamine and norepinephrine in the prefrontal cortex. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has advantages and limitations for lab experiments. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has been shown to have a higher affinity for the serotonin transporter than the norepinephrine transporter, suggesting its potential use as a selective serotonin reuptake inhibitor. However, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα's mechanism of action is not fully understood, and its potential therapeutic applications require further research.
未来方向
There are several future directions for the study of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα. Further research is needed to fully understand (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα's mechanism of action and its potential therapeutic applications. Studies could explore the effects of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα on other neurotransmitter systems and its potential use in the treatment of other psychiatric disorders. Additionally, studies could investigate the effects of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα on cognitive function and memory.
合成方法
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα can be synthesized through various methods, including the reductive amination of 2-tetralone with (R)-1-phenylethylamine, the reduction of 2-tetralone with sodium borohydride followed by reductive amination with (R)-1-phenylethylamine, and the reduction of 2-tetralone with lithium aluminum hydride followed by reductive amination with (R)-1-phenylethylamine. The synthesis method used can affect the purity and yield of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα.
科学研究应用
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. Studies have shown that (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has a higher affinity for the serotonin transporter than the norepinephrine transporter, suggesting its potential use as a selective serotonin reuptake inhibitor. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has also been shown to have anxiolytic effects in animal models.
属性
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGKIRQJEHAMLA-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Morpholin-4-ylsulfonylmethyl)phenyl]methanamine](/img/structure/B2933645.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2933646.png)
![(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2933648.png)
![N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2933649.png)
![(Z)-8-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2933650.png)


![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)
![1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2933657.png)
![6-(2,3-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2933662.png)



